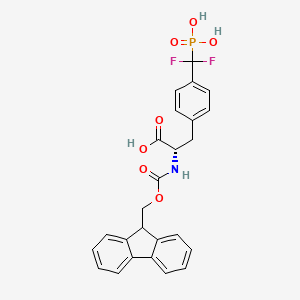

N-alfa-FMoc-4-(phosphonodifluoromethyl)-L-phenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-alfa-FMoc-4-(phosphonodifluoromethyl)-L-phenylalanine, or FMoc-Phe-P-difluoro, is a synthetic amino acid derivative with a wide range of applications in the scientific research field. It is widely used in the synthesis of peptide-based compounds, as well as in medicinal chemistry, biochemistry, and drug discovery. FMoc-Phe-P-difluoro is a functionalized amino acid, meaning that it has been modified to include additional functional groups. These functional groups can be used to modify the structure and properties of the molecule, allowing for a greater range of potential applications.

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

“Fmoc-Phe(CF2PO3)-OH” is a type of Fmoc-derivatized cationic hexapeptide . These peptides have been used to create self-supporting hydrogels, which are biocompatible materials suitable for various biological, biomedical, and biotechnological applications .

Drug Delivery: One of the key biomedical applications of these hydrogels is in drug delivery . The hydrogel’s structure allows for the encapsulation of drugs, which can then be released in a controlled manner .

Diagnostic Tools for Imaging: These hydrogels can also be used as diagnostic tools for imaging . The properties of the hydrogel allow it to enhance the contrast in imaging techniques, making it easier to visualize certain structures or processes .

Antimicrobial Applications

Fmoc-derivatized peptides have also been used to create antimicrobial hydrogels . These hydrogels can encapsulate antimicrobial agents, such as porphyrins, and serve as delivery vehicles . This makes them a promising alternative for combating bacterial infections in the face of growing antimicrobial resistance concerns .

Tissue Engineering

The rigidity of certain Fmoc-derivatized peptide hydrogels, such as the Fmoc-K3 hydrogel, makes them potential materials for tissue engineering . They can fully support cell adhesion, survival, and duplication, making them suitable for creating artificial tissues .

Nanomedicine

Molecules based on the Phe-Phe motif, such as “Fmoc-Phe(CF2PO3)-OH”, have found a range of applications in nanomedicine . These applications range from drug delivery and biomaterials to new therapeutic paradigms .

Wirkmechanismus

Target of Action

The primary target of N-alfa-FMoc-4-(phosphonodifluoromethyl)-L-phenylalanine, also known as Fmoc-Phe(CF2PO3)-OH, is the formation of hydrogels . Hydrogels are networks of polymer chains that are hydrophilic, sometimes found as a colloidal gel in which water is the dispersion medium .

Mode of Action

Fmoc-Phe(CF2PO3)-OH interacts with its targets through a process known as self-assembly . This compound, under certain conditions such as changes in pH or temperature, can self-assemble into a hydrogel . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of Fmoc-Phe(CF2PO3)-OH to gel formation is described . The collective action of different non-covalent interactions plays a role in making this hydrogel .

Biochemical Pathways

The self-assembly of Fmoc-Phe(CF2PO3)-OH into a hydrogel is a complex process that involves multiple biochemical pathways . These pathways are influenced by various factors including the pH, temperature, and concentration of the compound .

Pharmacokinetics

It’s known that the compound can form hydrogels, which have potential applications in drug delivery . Hydrogels can control the release of drugs, improving their bioavailability .

Result of Action

The primary result of Fmoc-Phe(CF2PO3)-OH action is the formation of hydrogels . These hydrogels have potential applications in various fields, including biomedicine . For instance, they can be used as delivery vehicles for drugs . Moreover, these hydrogels have shown antimicrobial efficiency against both Gram-positive Staphylococcus aureus (S. aureus) and Gram-negative Escherichia coli (E. coli) bacteria .

Action Environment

The action of Fmoc-Phe(CF2PO3)-OH is influenced by various environmental factors. For instance, the pH and temperature can affect the self-assembly of the compound into a hydrogel . Furthermore, the presence of buffer ions can also influence the gel formation process .

Eigenschaften

IUPAC Name |

(2S)-3-[4-[difluoro(phosphono)methyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22F2NO7P/c26-25(27,36(32,33)34)16-11-9-15(10-12-16)13-22(23(29)30)28-24(31)35-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,28,31)(H,29,30)(H2,32,33,34)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWYQNFAGUNPJV-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(F)(F)P(=O)(O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C(F)(F)P(=O)(O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22F2NO7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Phe(CF2PO3)-OH | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

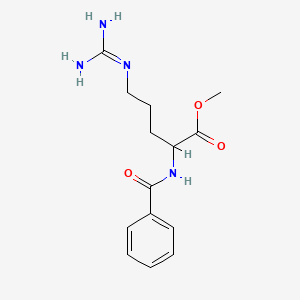

![N-alpha-[2-(4-Biphenyl)isopropyloxycarbonyl]-N-omega-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine](/img/structure/B613237.png)

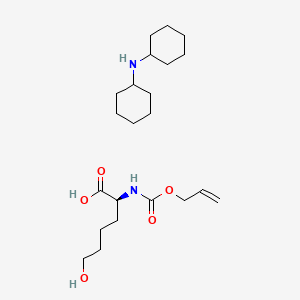

![(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine](/img/structure/B613242.png)